molecular formula C14H17Cl2NO2 B4431453 1-[2-(2,5-dichlorophenoxy)propanoyl]piperidine

1-[2-(2,5-dichlorophenoxy)propanoyl]piperidine

Cat. No. B4431453
M. Wt: 302.2 g/mol
InChI Key: RAEMWHNZHVDEGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(2,5-dichlorophenoxy)propanoyl]piperidine, also known as MK-801, is a potent non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. It was first synthesized in the late 1970s by researchers at Merck & Co. Inc. and has since been widely used in scientific research to study the role of NMDA receptors in various physiological and pathological processes.

Mechanism of Action

1-[2-(2,5-dichlorophenoxy)propanoyl]piperidine acts as a non-competitive antagonist of the NMDA receptor, which is a subtype of glutamate receptor that plays a key role in synaptic plasticity and learning and memory processes. By blocking the NMDA receptor, this compound prevents the influx of calcium ions into the neuron, which disrupts the normal functioning of the neuron and can lead to cell death.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of dopamine in the striatum, which may contribute to its effects on drug addiction and withdrawal. It has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a key role in neuronal survival and plasticity.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[2-(2,5-dichlorophenoxy)propanoyl]piperidine in lab experiments is its potency and selectivity for the NMDA receptor. This allows researchers to study the specific effects of NMDA receptor blockade without affecting other neurotransmitter systems. However, one limitation of using this compound is its potential toxicity and side effects, which can limit its use in certain experimental paradigms.

Future Directions

There are many potential future directions for research on 1-[2-(2,5-dichlorophenoxy)propanoyl]piperidine and NMDA receptors. One area of interest is the development of more selective NMDA receptor antagonists that can target specific subtypes of the receptor. Another area of interest is the use of NMDA receptor antagonists in the treatment of psychiatric disorders such as depression and schizophrenia. Additionally, there is ongoing research into the role of NMDA receptors in neurodegenerative diseases and the potential therapeutic benefits of NMDA receptor modulation.

Scientific Research Applications

1-[2-(2,5-dichlorophenoxy)propanoyl]piperidine has been used extensively in scientific research to study the role of NMDA receptors in various physiological and pathological processes. It has been shown to be effective in animal models of stroke, epilepsy, and neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has also been used to study the mechanisms of drug addiction and withdrawal.

properties

IUPAC Name

2-(2,5-dichlorophenoxy)-1-piperidin-1-ylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17Cl2NO2/c1-10(14(18)17-7-3-2-4-8-17)19-13-9-11(15)5-6-12(13)16/h5-6,9-10H,2-4,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAEMWHNZHVDEGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCCCC1)OC2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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